4-Cyano-alpha-chloro benzaldoxime

Description

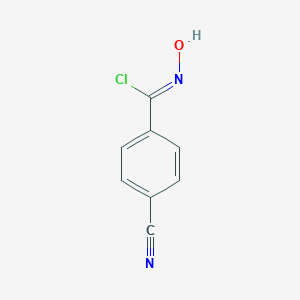

Structure

3D Structure

Properties

IUPAC Name |

(1Z)-4-cyano-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8(11-12)7-3-1-6(5-10)2-4-7/h1-4,12H/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZZMDCGNWXWRB-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Cyano Alpha Chloro Benzaldoxime Analogues

Generation and Reactivity of Nitrile Oxides from Alpha-Chloro Oximes

Nitrile oxides are versatile intermediates in organic synthesis, and jejich generation from stable precursors like alpha-chloro oximes is a key step in their application. researchgate.net The primary methods for this transformation include base-induced dehydrochlorination, metal-catalyzed processes, and photoinduced generation.

The most common method for generating nitrile oxides from alpha-chloro oximes, also known as hydroximoyl chlorides, is through base-induced dehydrohalogenation. researchgate.netresearchgate.net This reaction proceeds via an E2 elimination mechanism where a base abstracts the acidic proton from the oxime hydroxyl group, followed by the expulsion of the chloride ion to form the nitrile oxide. chemtube3d.com

A variety of bases can be employed for this purpose, ranging from organic bases like triethylamine (B128534) (NEt3) to inorganic bases such as sodium bicarbonate (NaHCO3). researchgate.net The choice of base can influence the reaction rate and the stability of the generated nitrile oxide. For instance, sterically hindered bases may be preferred to minimize side reactions. The generated nitrile oxide is typically used in situ for subsequent reactions due to its high reactivity and tendency to dimerize, especially for less sterically hindered aromatic nitrile oxides. researchgate.net

Table 1: Common Bases for Nitrile Oxide Generation

| Base | Formula | Type |

|---|---|---|

| Triethylamine | NEt3 | Organic |

| Sodium Bicarbonate | NaHCO3 | Inorganic |

| Sodium Carbonate | Na2CO3 | Inorganic |

| Pyridine | C5H5N | Organic |

This table presents a selection of bases commonly used for the dehydrochlorination of alpha-chloro oximes.

The mechanism involves the initial deprotonation of the oxime, which behaves similarly to an enol, followed by the elimination of the chloride. chemtube3d.com This process is an example of a γ-elimination. chemtube3d.com

Metal catalysts can also facilitate the generation of nitrile oxides from alpha-chloro oximes, often in conjunction with a base. researchgate.net Catalysts such as copper(I) and ruthenium(II) complexes have been shown to be effective. researchgate.net For example, the use of [Cp*RuCl(cod)] has been reported for the 1,3-dipolar cycloaddition of 4-[¹⁸F]fluoro-N-hydroxybenzimidoyl chloride with alkynes, where the nitrile oxide is generated in situ. hzdr.de Metal catalysis can offer advantages in terms of reaction conditions and may influence the stereoselectivity of subsequent reactions. Some metal-catalyzed systems can operate under milder conditions compared to traditional base-induced methods. thieme-connect.com

A more recent and innovative approach involves the photoinduced generation of nitrile oxides. researchgate.net This method avoids the need for chemical reagents like bases or metal catalysts by utilizing light to trigger the reaction. By attaching a chromophore, such as a pyrene (B120774) unit, to the chloro oxime, the molecule can absorb light, leading to the formation of the nitrile oxide. researchgate.net This light-induced approach offers a mild and clean method for generating these reactive intermediates. Furthermore, visible-light photoredox catalysis has been successfully employed for the synthesis of isoxazolines and isoxazoles from hydroxyimino acids, proceeding through a visible-light-mediated generation of nitrile oxides via sequential oxidative single electron transfer processes. rsc.org

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Nitrile oxides are classified as 1,3-dipoles and readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. researchgate.netnih.gov These reactions are fundamental for the construction of five-membered heterocyclic rings like isoxazoles and isoxazolines, which are important scaffolds in medicinal chemistry. nih.govnih.gov

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne yields an isoxazole (B147169), while the reaction with an alkene produces a 2-isoxazoline. nih.govmdpi.com These reactions are highly valuable for creating these specific heterocyclic structures. For example, the in-situ generated 4-cyanobenzonitrile oxide can react with various alkynes and alkenes to form the corresponding 3-(4-cyanophenyl)-substituted isoxazoles and isoxazolines.

The synthesis of these heterocycles can be achieved through various protocols, including one-pot procedures where the nitrile oxide is generated and trapped by the dipolarophile in the same reaction vessel. tandfonline.comorganic-chemistry.org Mechanochemical methods, such as ball-milling, have also been developed as a solvent-free and environmentally friendly approach for these cycloadditions. tandfonline.com

Table 2: Examples of Cycloaddition Reactions of Nitrile Oxides

| Nitrile Oxide Precursor | Dipolarophile | Product Type |

|---|---|---|

| 4-Cyano-alpha-chloro benzaldoxime (B1666162) | Phenylacetylene | Isoxazole |

| 4-Cyano-alpha-chloro benzaldoxime | Styrene | Isoxazoline (B3343090) |

| Benzochloroxime | Ethyl Propiolate | Isoxazole |

This table provides illustrative examples of the types of products formed from the cycloaddition of nitrile oxides with different dipolarophiles.

The reaction conditions for these cycloadditions can vary widely, from thermal activation in organic solvents to the use of "non-conventional" conditions like supercritical carbon dioxide (scCO2), ionic liquids (ILs), microwave (MW) irradiation, and ultrasound (US) activation, which align with the principles of green chemistry. nih.gov

The 1,3-dipolar cycloaddition of nitrile oxides to unsymmetrical alkenes and alkynes can lead to the formation of regioisomers. The regioselectivity of these reactions is a critical aspect and is influenced by both electronic and steric factors. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict and explain the observed regioselectivity, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the preferred orientation of addition. mdpi.com

For instance, the reaction of benzonitrile (B105546) oxide with 1,5-hexadien-3-ol (B146999) shows some regioselectivity due to hydrogen bonding effects, which can be significantly enhanced by using magnesium chelation. tandfonline.com Similarly, reactions with N-vinylindole proceed regioselectively at the exocyclic double bond to form 5-indolyl-substituted isoxazolines. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to understand the origins of regioselectivity, revealing that distortion energies required to achieve the transition states play a major role. nih.gov

In addition to regioselectivity, stereoselectivity is important when the cycloaddition can form stereoisomers. The cycloaddition of nitrile oxides to chiral alkenes can proceed with high diastereoselectivity. thieme-connect.com For example, the reaction of benzonitrile oxide with 6,8-dioxabicyclo[3.2.1]oct-3-ene yields products with exo-stereochemistry, resulting from the approach of the nitrile oxide from the face opposite the methyleneoxy bridge. rsc.org The stereochemical outcome is often dictated by the transition state geometry, which seeks to minimize steric interactions.

Nucleophilic Substitution Reactions at the Alpha-Chloro Position

The carbon atom bearing the chlorine in α-chlorooximes is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the displacement of the chloride ion and the formation of new carbon-heteroatom or carbon-carbon bonds.

Analogues of this compound readily react with nitrogen-based nucleophiles such as ammonia (B1221849), primary amines, and secondary amines. researchgate.net This reaction proceeds via a nucleophilic substitution mechanism to yield α-aminooxime derivatives.

Reaction with Ammonia: Treatment with ammonia leads to the formation of a primary α-aminooxime. The reaction initially produces the corresponding ammonium (B1175870) salt from the reaction of the basic ammonia with the hydrogen chloride byproduct. A base is typically used to neutralize the HCl formed, driving the reaction to completion. researchgate.netnih.gov

Reaction with Primary and Secondary Amines: Primary and secondary amines react stereospecifically to afford the corresponding secondary and tertiary α-aminooximes, respectively. researchgate.net With primary amines and ammonia, the Z-isomer is generally formed and is thermodynamically favored. However, with bulkier secondary amines, subsequent isomerization to the more stable E-isomer can occur. researchgate.net Similar to the reaction with ammonia, these reactions are often carried out in the presence of a non-nucleophilic base to scavenge the liberated HCl, or by using an excess of the amine reactant. libretexts.org The product amine is also nucleophilic and can compete with the starting amine, potentially leading to polyalkylated products if the reaction conditions are not controlled. libretexts.org

| Nitrogen Nucleophile | Product Type | Key Reaction Details |

|---|---|---|

| Ammonia (NH₃) | Primary α-Aminooxime | Forms primary amine on the α-carbon. Requires a base or excess ammonia to neutralize HCl byproduct. nih.gov |

| Primary Amines (R-NH₂) | Secondary α-Aminooxime | Stereospecific reaction, typically yielding the Z-isomer. researchgate.net |

| Secondary Amines (R₂-NH) | Tertiary α-Aminooxime | Initial Z-isomer may rearrange to the more stable E-isomer with bulky amines. researchgate.net |

The alpha-chloro group can also be displaced by inorganic nucleophiles, providing routes to other functionalized oxime derivatives.

Reaction with Nitrite (B80452) Anion: The reaction with a nitrite source, such as sodium nitrite (NaNO₂), can be used to introduce a nitro group at the alpha-position. orgsyn.orgorganic-chemistry.org For example, ketoximes can be converted to gem-chloronitro compounds using nitryl chloride generated in situ. researchgate.net The reaction of camphor (B46023) oxime with aqueous sodium nitrite in acetic acid leads to the formation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. orgsyn.org This transformation introduces a nitramine functionality, showcasing the reactivity of the oxime framework with nitrite-derived reagents.

Reaction with Azide (B81097) Anion: The azide anion (N₃⁻), typically from sodium azide, is an excellent nucleophile for Sₙ2 reactions. Its reaction with α-chlorooxime analogues yields α-azido oximes. acs.org This reaction provides a pathway to introduce the versatile azido (B1232118) group, which can be further transformed into other nitrogen-containing functionalities. For instance, α-azido oximes are precursors for the synthesis of 1-hydroxytetrazoles. nih.gov

| Inorganic Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Nitrite (NO₂⁻) | Sodium Nitrite (NaNO₂) | α-Nitro oxime / Nitramine orgsyn.org |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | α-Azido oxime acs.orgnih.gov |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The electrophilic α-carbon of chlorooxime analogues is a suitable target for carbon-based nucleophiles.

Grignard Reagents: Grignard reagents (R-MgX) are potent carbon nucleophiles that react with electrophilic centers. wikipedia.orgchemguide.co.uk In principle, they can react with α-chlorooximes to displace the chloride and form a new C-C bond, leading to a more substituted oxime. masterorganicchemistry.com However, the high reactivity of Grignard reagents means that side reactions are possible, and reaction conditions must be carefully controlled. stackexchange.com

Carbanions: Carbanions, such as enolates derived from ketones, esters, or nitriles, also serve as effective carbon nucleophiles. uobabylon.edu.iquomustansiriyah.edu.iq These stabilized anions can attack the α-carbon of a chlorooxime analogue, displacing the chloride and creating a new carbon-carbon bond. siue.edu This reaction is a powerful tool for building more complex carbon skeletons. For example, carbanions generated from alkanenitriles are known to react with nitroarenes to replace a hydrogen atom. chemguide.co.uk A similar nucleophilic attack on the α-carbon of a chlorooxime would lead to α-alkylated oxime products.

Umpolung, or polarity inversion, allows for reactions that are contrary to the natural polarity of a functional group. While the α-carbon of a chlorooxime is inherently an electrophile, its reaction with a soft nucleophile like a thiol can be considered within the umpolung strategy, as it provides an alternative to α-thiolation of a carbonyl compound via its enolate. The reaction of α-chlorooxime analogues with sulfur nucleophiles provides a direct route to α-thio-substituted oximes.

Recent research has demonstrated the efficient synthesis of glycoconjugates through the conjugation of reactive glycosyl chlorooximes with a variety of thiol-containing substrates, including peptides and thiophenols. nih.gov This method is characterized by mild reaction conditions and rapid kinetics, highlighting the utility of the chlorooxime moiety for C-S bond formation. nih.gov The process involves the nucleophilic attack of the thiol on the α-carbon, displacing the chloride and forming a thioether linkage. This transformation is valuable for introducing sulfur-containing functionalities into complex molecules under gentle conditions. nih.govnih.gov

Transformations Involving the Oxime Functionality

The oxime group itself is a hub of reactivity, most notably undergoing the Beckmann rearrangement to produce amides.

The Beckmann rearrangement is a classic and powerful reaction in organic chemistry that converts an oxime into an amide or a lactam (from a cyclic oxime). wikipedia.orgijprajournal.comresearchgate.net The reaction is typically catalyzed by acid (such as sulfuric acid or polyphosphoric acid) or other reagents like tosyl chloride, which convert the oxime's hydroxyl group into a good leaving group. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the protonation of the oxime hydroxyl, followed by a concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group. masterorganicchemistry.com This rearrangement step results in the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product. masterorganicchemistry.comnih.gov

The synthetic utility of this rearrangement is vast.

Amide Synthesis: It provides a direct route to substituted amides from ketones or aldehydes via their oximes. rsc.orgresearchgate.net For example, benzaldehyde (B42025) oxime can be rearranged to form benzamide. wikipedia.org Mechanochemical methods have also been developed for the Beckmann rearrangement, offering an eco-efficient strategy for amide bond formation. acs.org

Lactam Synthesis: Its most significant industrial application is the synthesis of ε-caprolactam from cyclohexanone (B45756) oxime, which is the monomer used to produce Nylon 6. wikipedia.orgresearchgate.net

Heterocycle Synthesis: The nitrilium ion intermediate generated during the rearrangement can be trapped intramolecularly by nucleophiles to form various nitrogen-containing heterocycles. ijprajournal.comresearchgate.net This strategy has been used to access pyridines, among other cyclic compounds. researchgate.net

O-Alkylation and O-Acylation Reactions

The oxygen atom of the oxime group in benzaldoxime analogues can readily undergo O-alkylation and O-acylation. These reactions lead to the formation of oxime ethers and esters, respectively. The nucleophilicity of the oxime oxygen can be enhanced by metal centers, which coordinate to the oxygen and facilitate subsequent reactions. For instance, the reaction of certain oximes with aldehydes in the presence of an iron(II) catalyst is believed to proceed through O-coordination to the metal center, increasing the nucleophilicity of the oxime. acs.org

O-acylation can be achieved using various acylating agents. While specific studies on this compound are not detailed in the provided results, the general reactivity of oximes suggests that it would react with acyl halides or anhydrides to form the corresponding O-acyl oximes.

Conversion to Oxime Ethers

The synthesis of oxime ethers from benzaldoxime analogues can be accomplished through several routes. One common method involves the reaction of the oxime with an alkyl halide in the presence of a base. Another approach involves the addition of the oxime to an activated C≡C triple bond, a reaction that can be catalyzed by transition metals like silver(I). acs.org This catalytic process involves the activation of the alkyne by the metal, followed by nucleophilic attack from the oxime oxygen.

The formation of oxime ethers is a versatile transformation that allows for the introduction of a wide range of substituents at the oxygen atom, thereby modifying the properties and potential applications of the parent oxime.

Transformation into Hydrazones

Oximes can be transformed into hydrazones, which involves the replacement of the hydroxylamino group with a hydrazine (B178648) derivative. researchgate.net This conversion is significant as it provides a pathway to hydrazones from non-carbonyl starting materials. researchgate.net The reaction typically involves treating the oxime with hydrazine hydrate. researchgate.net While the direct conversion of this compound to a hydrazone is not explicitly described, the general applicability of this reaction suggests it as a feasible transformation. researchgate.net Hydrazones are valuable intermediates in organic synthesis and are known for their biological activities. nih.gov

Oxidative Transformations and Pathways

The oxidation of oximes can lead to a variety of products depending on the oxidant and reaction conditions. For instance, the oxidation of aryl oximes can generate iminoxyl radicals. nsf.gov These radicals can then undergo further reactions, such as rearrangement or addition to other molecules. nsf.gov The presence of a metal catalyst can play a crucial role in these oxidative processes, often by facilitating the generation of radical intermediates. acs.org

Cobalt complexes, for example, have been shown to catalyze the perfluoroalkylation of certain aromatic compounds, with the mechanism involving the formation of a cobalt(III)-carbon bond and its subsequent homolytic cleavage to produce a radical. researchgate.net While not a direct oxidation of the oxime itself, this illustrates the role of metal catalysts in mediating radical reactions involving related nitrogen-containing functional groups.

Reactions Influenced by the Cyano Substituent

The cyano (-CN) group is a strong electron-withdrawing group that significantly influences the chemical reactivity of the aromatic ring and the attached functional groups through both inductive and resonance effects. openstax.org

Directing Group Effects in Aromatic Functionalization

In electrophilic aromatic substitution reactions, the cyano group is a deactivating and meta-directing substituent. openstax.orgyoutube.com This means that it makes the aromatic ring less reactive towards electrophiles compared to benzene (B151609) and directs incoming electrophiles to the meta position. openstax.org The deactivating nature arises from the electron-withdrawing resonance and inductive effects of the cyano group, which reduce the electron density of the benzene ring. openstax.org

The meta-directing effect can be explained by examining the stability of the carbocation intermediates (sigma complexes) formed during the substitution process. When the electrophile attacks the ortho or para positions, one of the resonance structures of the intermediate places a positive charge on the carbon atom directly attached to the electron-withdrawing cyano group, which is highly destabilizing. youtube.com In contrast, meta attack avoids this unfavorable arrangement, making it the preferred pathway. youtube.com

| Substituent (Y) | Product (%) Ortho | Product (%) Meta | Product (%) Para | Classification |

|---|---|---|---|---|

| –NO₂ | 7 | 91 | 2 | Meta-directing deactivator |

| –CN | 17 | 81 | 2 | Meta-directing deactivator |

| –OH | Directs to ortho and para positions | Ortho- and para-directing activator | ||

| –CHO | 19 | 72 | 9 | Meta-directing deactivator |

Electronic Influence on Oxime Acidity and Reactivity

The electron-withdrawing nature of the cyano substituent also affects the acidity and reactivity of the oxime group. The inductive effect of the cyano group, transmitted through the aromatic ring and the carbon-nitrogen double bond, increases the acidity of the oxime proton (the hydrogen of the N-OH group). ucsb.edu This is because the electron withdrawal stabilizes the resulting oximate anion.

This increased acidity can influence the rates and equilibria of reactions involving the oxime group, such as O-alkylation and O-acylation, by making the deprotonation step more favorable. The electronic effect of substituents on the acidity of carboxylic acids provides a well-studied analogy for this phenomenon. ucsb.edu

| Substituent (S) | Approximate Ka | Relative Acidity (H=1) |

|---|---|---|

| H | 1.8 x 10⁻⁵ | 1 |

| Cl | 1.4 x 10⁻³ | ~80 |

| NO₂ | ~2 x 10⁻² | ~1100 |

| CN | 3.4 x 10⁻³ | ~190 |

Intermolecular and Intramolecular Cyclization Pathways and Derivatives

The transformation of this compound analogues primarily proceeds through the formation of a nitrile oxide intermediate, which then engages in [3+2] cycloaddition reactions. These reactions can occur in an intermolecular fashion with external dipolarophiles or intramolecularly when a suitable dipolarophile is present within the same molecule.

Intermolecular Cyclization Pathways

Intermolecular cyclization is a prominent reaction pathway for analogues of this compound. The in situ generated 4-cyanobenzonitrile oxide readily reacts with a variety of dipolarophiles, most notably alkenes and alkynes, to yield five-membered heterocyclic rings. These 1,3-dipolar cycloaddition reactions are a cornerstone in the synthesis of isoxazolines and isoxazoles, respectively. wikipedia.orgnih.gov

The reaction with alkenes leads to the formation of isoxazoline derivatives. The regioselectivity of this addition is influenced by both electronic and steric factors of the substituents on the alkene. rsc.org For instance, the reaction of a substituted benzonitrile oxide with an alkenyl boronic ester has been shown to yield 2-isoxazolines with the boronic ester group at the 5-position for monosubstituted or 1,1-disubstituted alkenes, and at the 4-position for trans-1,2-disubstituted alkenes. dongguk.edu The reaction conditions, including the choice of solvent, can also play a role in the reaction kinetics. Studies have shown that aqueous media can accelerate these cycloadditions, particularly with electron-poor dipolarophiles. acs.orgrug.nl

Similarly, the cycloaddition with alkynes provides a direct route to isoxazole derivatives. This reaction is a versatile method for constructing this aromatic heterocyclic core, which is a common motif in many biologically active compounds. researchgate.net The reaction of nitrile oxides with terminal alkynes is a well-established method for the synthesis of 3,5-disubstituted isoxazoles. researchgate.net

Below are interactive tables summarizing representative intermolecular cyclization reactions of benzonitrile oxide analogues with alkenes and alkynes.

Table 1: Intermolecular Cycloaddition of Benzonitrile Oxide Analogues with Alkenes

| Benzonitrile Oxide Precursor | Alkene Dipolarophile | Solvent | Catalyst/Base | Conditions | Product | Yield (%) | Reference |

| 4-Methoxybenzohydroximoyl chloride | Styrene | Dichloromethane | Triethylamine | Room Temp | 3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1,2-oxazole | 85 | mdpi.com |

| 4-Nitrobenzohydroximoyl chloride | 1-Hexene | Toluene | Triethylamine | 80 °C | 3-(4-Nitrophenyl)-5-butyl-4,5-dihydro-1,2-oxazole | 78 | nih.gov |

| Benzohydroximoyl chloride | Methyl acrylate | Water | None | Room Temp | Methyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate | 92 | acs.org |

| 4-Chlorobenzohydroximoyl chloride | Allyl alcohol | THF | Triethylamine | Reflux | (3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl)methanol | 65 | researchgate.net |

Table 2: Intermolecular Cycloaddition of Benzonitrile Oxide Analogues with Alkynes

| Benzonitrile Oxide Precursor | Alkyne Dipolarophile | Solvent | Catalyst/Base | Conditions | Product | Yield (%) | Reference |

| Benzohydroximoyl chloride | Phenylacetylene | Diethyl ether | Triethylamine | Room Temp | 3,5-Diphenyl-1,2-oxazole | 90 | researchgate.net |

| 4-Methylbenzohydroximoyl chloride | 1-Heptyne | Benzene | Triethylamine | Reflux | 5-Pentyl-3-(p-tolyl)-1,2-oxazole | 82 | wikipedia.org |

| 4-Chlorobenzohydroximoyl chloride | Propargyl alcohol | Dichloromethane | Triethylamine | Room Temp | (3-(4-Chlorophenyl)-1,2-oxazol-5-yl)methanol | 75 | mdpi.com |

| Benzohydroximoyl chloride | Ethyl propiolate | Toluene | Triethylamine | 100 °C | Ethyl 3-phenyl-1,2-oxazole-5-carboxylate | 88 | wikipedia.org |

Intramolecular Cyclization Pathways

When the benzaldoxime analogue contains a suitably positioned unsaturated moiety, such as an alkenyl or alkynyl group, intramolecular 1,3-dipolar cycloaddition can occur. This process provides an efficient route to fused bicyclic and polycyclic heterocyclic systems containing an isoxazoline or isoxazole ring.

The generation of the nitrile oxide from the hydroximoyl chloride in the presence of a tethered dipolarophile leads to a spontaneous cyclization. The length and nature of the tether connecting the nitrile oxide and the dipolarophile are crucial in determining the feasibility and the size of the newly formed ring. These intramolecular cycloadditions are often highly regioselective and stereoselective.

For example, ortho-alkenylphenylhydroximoyl chlorides can be converted into the corresponding nitrile oxides, which then undergo intramolecular cycloaddition to yield fused isoxazoline systems. The reaction conditions for generating the nitrile oxide, typically treatment with a base like triethylamine, are mild enough to facilitate the subsequent cyclization.

The following interactive table presents examples of intramolecular cyclization reactions of benzonitrile oxide analogues.

Table 3: Intramolecular Cycloaddition of Unsaturated Benzonitrile Oxide Analogues

| Unsaturated Precursor | Solvent | Catalyst/Base | Conditions | Product | Yield (%) | Reference |

| 2-(Allyloxy)benzohydroximoyl chloride | Chloroform | Triethylamine | Room Temp | 3a,4-Dihydro-3H- mdpi.combenzopyrano[4,3-c]isoxazole | 88 | nih.gov |

| 2-(Prop-2-yn-1-yloxy)benzohydroximoyl chloride | Toluene | Triethylamine | 80 °C | 3H- mdpi.comBenzopyrano[4,3-c]isoxazole | 76 | nih.gov |

| N-(2-(Allyloxy)phenyl)hydroxylamine hydrochloride | Dichloromethane | N-Chlorosuccinimide, Triethylamine | Room Temp | 3a,4-Dihydro-3H- mdpi.combenzopyrano[4,3-c]isoxazole | 72 | mdpi.com |

| 2-(But-3-en-1-yloxy)benzohydroximoyl chloride | Benzene | Triethylamine | Reflux | 4,4a-Dihydro-3H,5H-pyrano[4,3-c] rsc.orgmdpi.combenzoxazole | 65 | nih.gov |

These cyclization pathways highlight the synthetic versatility of this compound and its analogues as precursors for a wide range of heterocyclic compounds with potential applications in various fields of chemistry.

Spectroscopic and Structural Elucidation of 4 Cyano Alpha Chloro Benzaldoxime Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule like 4-Cyano-alpha-chloro benzaldoxime (B1666162), the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the azomethine proton (CH=N), and the oxime hydroxyl proton (N-OH).

The aromatic region would typically show a complex pattern due to the substituents on the benzene (B151609) ring. The protons on the aromatic ring, being ortho and meta to the C=N-OH group, would likely appear as doublets. For instance, in (Z)-4-chlorobenzaldehyde oxime, the aromatic protons appear as two doublets at approximately 7.51 and 7.36 ppm. rsc.org Similarly, for (Z)-4-cyanobenzaldehyde oxime, the aromatic protons are observed as a multiplet around 7.69 ppm. rsc.org

The azomethine proton (CH=N) is expected to resonate as a singlet in the downfield region, typically between 8.0 and 8.5 ppm. For example, the azomethine proton in (Z)-4-chlorobenzaldehyde oxime appears at 8.10 ppm, and in (Z)-4-cyanobenzaldehyde oxime at 8.14 ppm. rsc.org The chemical shift of this proton is sensitive to the stereochemistry of the oxime.

The hydroxyl proton of the oxime group (-NOH) typically appears as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In the case of (Z)-4-cyanobenzaldehyde oxime, this proton is observed at 7.71 ppm in CDCl₃. rsc.org For 4-chlorobenzaldehyde (B46862) oxime in DMSO-d6, the oxime proton signal is found further downfield at 11.38 ppm. rsc.org The presence of E/Z isomers can lead to two distinct sets of signals for each proton, with the relative integration indicating the isomeric ratio.

Table 1: Representative ¹H NMR Data for 4-Substituted Benzaldoxime Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Azomethine Proton (CH=N) (ppm) | Oxime Proton (N-OH) (ppm) |

|---|---|---|---|---|

| (Z)-4-chlorobenzaldehyde oxime | CDCl₃ | 7.51 (d, J=8.5 Hz, 2H), 7.36 (d, J=8.5 Hz, 2H) | 8.10 (s, 1H) | 7.42 (s, 1H) |

| (Z)-4-cyanobenzaldehyde oxime | CDCl₃ | 7.69 (m, 4H) | 8.14 (s, 1H) | 7.71 (s, 1H) |

| 4-chlorobenzaldehyde oxime | DMSO-d₆ | 7.45-7.48 (m, 2H), 7.60-7.63 (q, 2H) | 8.16 (s, 1H) | 11.38 (s, 1H) |

| (Z)-4-fluorobenzaldehyde oxime | CDCl₃ | 7.58-7.56 (m, 2H), 7.11-7.07 (m, 2H) | 8.15 (s, 1H) | 8.98 (s, 1H) |

Data sourced from references rsc.orgrsc.org.

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., aromatic, nitrile, imine). In 4-Cyano-alpha-chloro benzaldoxime, distinct signals would be expected for the aromatic carbons, the nitrile carbon (-C≡N), and the imine carbon (-C=N).

The imine carbon typically resonates in the range of 145-160 ppm. For example, in related benzaldoximes, this carbon appears around 150 ppm. rsc.org The nitrile carbon is expected in the region of 110-125 ppm. The carbon atom attached to the chlorine (C-Cl) would be shifted downfield, while the other aromatic carbons would show shifts influenced by the electron-withdrawing nature of the cyano and oxime groups. For instance, in 4-cyanobenzaldehyde (B52832), the aromatic carbons appear at 129.9 ppm and 132.9 ppm, with the nitrile carbon at 117.7 ppm and the ipso-carbon of the nitrile group at 117.6 ppm. rsc.org In 4-chlorobenzaldehyde, the carbon bearing the chlorine atom is observed around 139.4 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 4-Substituted Benzaldehyde (B42025) Derivatives

| Compound | Solvent | Aromatic Carbons (ppm) | Nitrile Carbon (C≡N) (ppm) | Aldehyde/Imine Carbon (ppm) |

|---|---|---|---|---|

| 4-cyanobenzaldehyde | CDCl₃ | 138.7, 132.9, 129.9, 117.6 | 117.7 | 190.6 (Aldehyde) |

| 4-chlorobenzaldehyde | CDCl₃ | 139.4, 135.3, 129.7, 128.8 | - | 196.6 (Ketone in acetophenone (B1666503) derivative) |

| (E)-benzaldehyde oxime | CDCl₃ | 130.2, 128.9, 127.2 | - | 150.5 (Imine) |

Data sourced from references rsc.orgrsc.orgrsc.org.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful technique for structural analysis. rsc.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. rsc.org The chemical shifts in ¹⁹F NMR span a wide range, making it possible to distinguish between fluorine atoms in subtly different chemical environments. researchgate.net

In a hypothetical 4-fluoro derivative, the ¹⁹F NMR spectrum would likely show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of its position relative to the other substituents. For example, in (Z)-4-fluorobenzaldehyde oxime, the fluorine signal appears as a multiplet between -109.84 and -109.90 ppm. rsc.org Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can provide valuable information about the connectivity of the molecule. This technique is particularly useful for confirming the successful incorporation of fluorine into the target structure and for studying the electronic effects of the fluorine substituent. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the nitrile, imine, hydroxyl, and carbon-chlorine groups.

The nitrile group (C≡N) gives rise to a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The C=N stretch of the oxime group is typically observed in the range of 1620-1680 cm⁻¹. researchgate.net The O-H stretching vibration of the oxime hydroxyl group appears as a broad band in the region of 3150-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. researchgate.net The C-Cl stretching vibration is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Benzaldoxime Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (oxime) | 3150 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C≡N (nitrile) | 2220 - 2260 |

| C=N (imine/oxime) | 1620 - 1680 |

| C=C (aromatic) | 1400 - 1600 |

| C-Cl | 600 - 800 |

Data sourced from references researchgate.netresearchgate.net.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₅ClN₂O), the exact molecular weight would be determined, and the presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small, stable molecules or radicals. Plausible fragmentation pathways could include the loss of the chlorine atom, the hydroxyl group, or the cyano group. For example, the mass spectrum of 4-chlorobenzaldehyde shows a prominent molecular ion peak at m/z 140 and a base peak at m/z 139, corresponding to the loss of a hydrogen atom. researchgate.netnist.gov Another significant fragment is observed at m/z 111, resulting from the loss of the formyl group (-CHO). researchgate.netnist.gov Similarly, 4-cyanobenzaldehyde shows a molecular ion peak at m/z 131 and fragments corresponding to the loss of CO and HCN. chemicalbook.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of a derivative of this compound would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

This technique would definitively establish the stereochemistry of the oxime (E or Z configuration). Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which can influence the crystal packing and physical properties of the compound. For example, a study on a related 4-bromobenzaldehyde (B125591) oxime derivative detailed its monoclinic crystal system and the specific arrangement of molecules in the unit cell, providing a clear picture of its solid-state structure. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic separation is a cornerstone of modern organic chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For the derivatives of "this compound," these techniques are crucial for ensuring the integrity of the final product and for optimizing reaction conditions.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently employed in synthetic chemistry to monitor the progress of reactions and to get a preliminary assessment of product purity. The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture).

Reaction Monitoring:

In the synthesis of derivatives of "this compound," TLC is an invaluable tool. For instance, in the conversion of a substituted benzaldehyde to its corresponding oxime, small aliquots of the reaction mixture can be spotted on a TLC plate at various time intervals. orgsyn.org By spotting the starting material and the expected product as references, the progress of the reaction can be visually tracked. orgsyn.org The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression towards completion. orgsyn.org

For example, in the synthesis of related benzimidazole (B57391) derivatives from precursors like 4-cyanobenzaldehyde, the reaction progress is continuously monitored using TLC. uta.edu Visualization can be achieved under UV light, and further confirmation can be obtained by staining with a developing agent like p-anisaldehyde followed by heating. uta.edu

Purity Assessment:

A single, well-defined spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity for the synthesized compound. Conversely, the presence of multiple spots indicates the presence of impurities, which could be unreacted starting materials, by-products, or degradation products. The retention factor (R_f), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes.

A typical TLC system for monitoring the formation of a benzaldoxime derivative might use a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation.

Table 1: Representative TLC Data for Monitoring a Hypothetical Reaction

| Time (hours) | Starting Material (R_f) | Product (R_f) | Observations |

| 0 | 0.65 | - | Intense spot for starting material, no product spot. |

| 1 | 0.65 | 0.40 | Faint product spot appears, starting material spot still intense. |

| 3 | 0.65 | 0.40 | Intensity of product spot increases, starting material spot diminishes. |

| 6 | - | 0.40 | Starting material spot has disappeared, intense product spot. |

Note: R_f values are hypothetical and depend on the specific stationary and mobile phases used. This table illustrates the principle of reaction monitoring by TLC.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique that offers higher resolution, sensitivity, and speed compared to TLC. It is widely used for the final purity determination of synthesized compounds, including derivatives of "this compound."

Purity Determination:

In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The components of the injected sample are separated based on their interactions with the stationary phase. A detector measures the concentration of the eluted components over time, generating a chromatogram. The purity of a compound is typically determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. For many organic compounds, including benzaldehyde and oxime derivatives, purities of ≥95% are often required and can be accurately determined by HPLC. sigmaaldrich.com

Reversed-phase HPLC is a common mode used for the analysis of moderately polar organic compounds. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). For instance, in the analysis of benzimidazole derivatives, which share structural similarities with the target compound, reversed-phase systems have been successfully employed. researchgate.net The stability of these derivatives can also be assessed by monitoring their HPLC profiles over time. researchgate.net

In some cases, derivatization is employed to enhance the detection of aldehydes like benzaldehyde. For example, derivatization with reagents like N-acetylhydrazine acridone (B373769) can produce fluorescent derivatives that can be detected with high sensitivity by an HPLC system equipped with a fluorescence detector. nih.gov

Table 2: Illustrative HPLC Purity Analysis of a "this compound" Derivative

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 2.54 | 15,234 | 1.2 | Impurity |

| 2 | 4.87 | 1,254,890 | 98.5 | This compound Derivative |

| 3 | 6.12 | 4,567 | 0.3 | Impurity |

Note: This data is representative. Actual retention times and peak areas will vary based on the specific HPLC method (column, mobile phase, flow rate, detector) and the sample.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a high-boiling-point liquid coated on a solid support within a long, thin capillary column. GC is particularly well-suited for the analysis of isomers and halogenated organic compounds.

Purity and Isomer Analysis:

For derivatives of "this compound," GC can be employed to assess purity, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition in the heated injection port. The presence of a halogen (chlorine) in the molecule makes it amenable to detection by specific detectors like the electron capture detector (ECD) or a halogen-specific detector (XSD), which offer high sensitivity for halogenated compounds. researchgate.net

A significant application of GC is the separation of isomers. Structural isomers, which have the same molecular formula but different arrangements of atoms, often exhibit different retention times on a GC column. vernier.com This allows for their individual identification and quantification. For example, GC has been extensively used to separate and identify isomers of xylene and other aromatic compounds. vernier.com Similarly, GC could be used to separate potential E/Z isomers of "this compound" or positional isomers of its derivatives.

The use of GC coupled with Mass Spectrometry (GC-MS) provides an even more powerful analytical tool, as it combines the separation capabilities of GC with the structural information provided by MS. This hyphenated technique can be used for the unambiguous identification of the main compound and any impurities present in the sample. researchgate.net

Table 3: Potential GC Parameters for the Analysis of a Halogenated Benzaldoxime Derivative

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Note: These parameters are illustrative and would require optimization for the specific analyte.

Advanced Synthetic Applications and Methodological Development

Synthesis of Nitrogen-Containing Heterocycles

4-Cyano-alpha-chloro benzaldoxime (B1666162) is a valuable precursor for the in situ generation of 4-cyanobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles, providing a powerful tool for the construction of five-membered nitrogen-containing heterocyclic rings.

Isoxazole (B147169) and Isoxazoline (B3343090) Derivatives

The 1,3-dipolar cycloaddition of in situ generated 4-cyanobenzonitrile oxide with alkynes and alkenes provides a direct and efficient route to 3-(4-cyanophenyl)-substituted isoxazoles and isoxazolines, respectively. These reactions are typically carried out by treating 4-Cyano-alpha-chloro benzaldoxime with a base, such as triethylamine (B128534), in the presence of the dipolarophile.

The reaction with alkynes leads to the formation of isoxazoles, which are important structural motifs in many biologically active compounds. For instance, the reaction with a terminal alkyne would yield a 3,5-disubstituted isoxazole, while a reaction with an internal alkyne would result in a 3,4,5-trisubstituted isoxazole.

Similarly, the cycloaddition with alkenes produces isoxazolines. The regioselectivity of this reaction is influenced by both electronic and steric factors of the substituents on the alkene. This method allows for the synthesis of a wide array of isoxazoline derivatives with diverse substitution patterns.

| Reactant | Product | Reaction Type |

|---|---|---|

| Alkyne | 3-(4-cyanophenyl)isoxazole | [3+2] Cycloaddition |

| Alkene | 3-(4-cyanophenyl)isoxazoline | [3+2] Cycloaddition |

Pyrimidine (B1678525) Derivatives

While direct synthesis of pyrimidines from this compound is not commonly reported, its derivatives can serve as precursors. For instance, the nitrile functionality can be converted to an amidine hydrochloride. This amidine can then undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine ring.

A plausible synthetic route would involve the conversion of the cyano group of a derivative of the title compound to an N-hydroxyamidine, followed by reduction to the corresponding amidine. This amidine can then be reacted with a β-dicarbonyl compound, such as acetylacetone, in the presence of a base to yield a substituted pyrimidine.

Isoquinoline (B145761) Derivatives

The synthesis of isoquinoline derivatives from this compound can be envisioned through a multi-step pathway. A key intermediate for isoquinoline synthesis is a 2-alkynylbenzaldehyde derivative. A potential strategy involves the conversion of the 4-cyano group to other functionalities that can participate in the cyclization to form the isoquinoline core.

One hypothetical approach could involve the transformation of the cyano group into a substituent that can undergo a coupling reaction with an ortho-alkynyl group on the benzene (B151609) ring. For example, if the starting material were an ortho-alkynyl substituted benzaldoxime, intramolecular cyclization could be induced. While this is a speculative route for the title compound, the synthesis of isoquinolines from 2-alkynylbenzaldoximes is a known transformation.

Complex Thia-diazolyl and Triazolyl Conjugates

The versatile reactivity of the in situ generated 4-cyanobenzonitrile oxide can be extended to the synthesis of more complex heterocyclic systems.

Thiadiazole Derivatives: 1,2,4-Thiadiazoles can be synthesized through the cycloaddition of nitrile oxides with thiourea (B124793) or thioamides. The reaction of 4-cyanobenzonitrile oxide with a thioamide would likely proceed to form a 3,5-disubstituted 1,2,4-thiadiazole (B1232254) derivative, where one of the substituents is the 4-cyanophenyl group.

Triazole Derivatives: Similarly, 1,2,4-triazoles can be accessed through the reaction of nitrile oxides with compounds containing a C=N-N or N=N-C moiety. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a triazole ring. The specific substitution pattern of the resulting triazole would depend on the nature of the hydrazine derivative used.

Strategies for Bioconjugation and Chemical Modification (e.g., Protein Modification)

The generation of 4-cyanobenzonitrile oxide from this compound offers a powerful tool for bioconjugation and site-specific protein modification. This strategy relies on the "click" chemistry principles of 1,3-dipolar cycloaddition, which is known for its high efficiency, specificity, and biocompatibility.

A prominent application is the reaction of the nitrile oxide with proteins containing unnatural amino acids, such as dehydroalanine (B155165). The alkene side chain of dehydroalanine can act as a dipolarophile, reacting with the in situ generated 4-cyanobenzonitrile oxide to form a stable isoxazoline linkage. This allows for the site-specific labeling of proteins with a 4-cyanophenyl moiety, which can be further functionalized or used as a reporter group.

This method provides a means to introduce probes, tags, or other functionalities onto a protein at a specific location, enabling detailed studies of protein structure and function.

Role as Protecting Groups in Complex Organic Syntheses

Oximes are well-established as protecting groups for aldehydes and ketones. The 4-cyanobenzaldoxime (B1639662) moiety, derived from the corresponding aldehyde, can serve as a stable protecting group under various reaction conditions. The presence of the electron-withdrawing cyano group can influence the stability and cleavage conditions of this protecting group.

Generally, oxime protecting groups are stable to nucleophilic attack and basic conditions. The electron-withdrawing nature of the cyano group would likely increase the stability of the C=N bond towards hydrolysis under neutral and basic conditions.

Development of Novel Reagents and Catalysts Utilizing Oxime Chemistry

Research into the direct application of This compound for the development of novel reagents and catalysts is an emergent field with specific details not yet extensively documented in publicly available scientific literature. However, the broader field of oxime chemistry provides a foundational context for the potential applications of this specific compound. The unique electronic and structural features of the oxime functional group (C=N-OH) are frequently harnessed in the design of new catalytic systems and reagents for organic synthesis.

The presence of a cyano group and a chlorine atom on the benzaldoxime framework of This compound suggests several avenues for its potential utility in catalyst and reagent development. The cyano group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the aromatic ring and the oxime moiety. This modulation can be crucial for tuning the reactivity and selectivity of potential catalysts derived from this molecule. The chlorine atom provides a reactive site for further functionalization, allowing the molecule to be anchored to a solid support to create heterogeneous catalysts or to be linked to other molecular fragments to form more complex reagents.

In the broader context of oxime chemistry, these compounds are known to serve as versatile ligands for various metal catalysts. The nitrogen and oxygen atoms of the oxime group can coordinate with metal centers, leading to the formation of stable and catalytically active complexes. These complexes have been explored in a range of organic transformations.

Furthermore, the oxime functionality itself can participate directly in catalytic cycles. For instance, the formation of oximes is a key step in certain bioconjugation reactions, where catalysts are often employed to enhance the reaction rate and efficiency under physiological conditions. nih.govnih.gov While aniline (B41778) and its derivatives have been traditionally used as catalysts for oxime ligation, research has expanded to discover new and more efficient catalyst scaffolds. nih.govnih.gov

The development of catalysts for the synthesis of oximes themselves is also an active area of research. This includes electrochemical methods for the direct synthesis of oximes from NOx and aldehydes, highlighting the importance of catalyst selection in achieving high yields and efficiency. acs.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.